2-Benzyl-5-((tert-butoxycarbonyl)amino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-5-{[(tert-butoxy)carbonyl]amino}pentanoic acid is a compound that belongs to the class of amino acids protected by tert-butoxycarbonyl (Boc) groups. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-{[(tert-butoxy)carbonyl]amino}pentanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-{[(tert-butoxy)carbonyl]amino}pentanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc group can be substituted with other protecting groups or functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Deprotection Reactions: Common reagents include trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Major Products Formed
Substitution Reactions: The major products are typically new Boc-protected derivatives.
Deprotection Reactions: The major product is the free amino acid.
Scientific Research Applications
2-Benzyl-5-{[(tert-butoxy)carbonyl]amino}pentanoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-benzyl-5-{[(tert-butoxy)carbonyl]amino}pentanoic acid involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the desired peptide .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
- (S)-5-(tert-butoxy)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid
Uniqueness
2-Benzyl-5-{[(tert-butoxy)carbonyl]amino}pentanoic acid is unique due to its specific structure, which includes a benzyl group and a Boc-protected amino group. This structure provides stability and reactivity, making it particularly useful in peptide synthesis .
Properties
Molecular Formula |
C17H25NO4 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-benzyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(21)18-11-7-10-14(15(19)20)12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
PXMNZUAAPPDZPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(CC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.